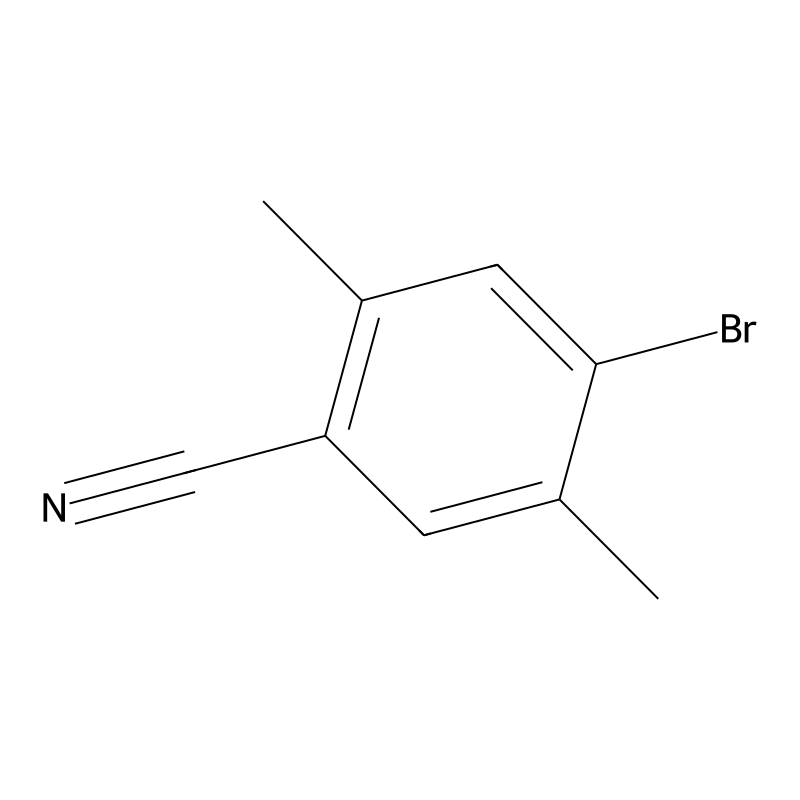

4-Bromo-2,5-dimethylbenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Psychedelic Drug Monitoring

Specific Scientific Field: This application falls under the field of Pharmaceutical Sciences and Drug Monitoring.

Summary of the Application: 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), a psychedelic compound, has gained significant popularity in non-medical settings. The increasing interest in utilizing psychedelics for therapeutic purposes demands the development of tools capable of efficiently monitoring and accurately identifying these substances .

Methods of Application or Experimental Procedures: In this study, a series of molecularly imprinted polymers (MIP) were synthesized using 2C-B as the template and varying ratios of methacrylic acid (MAA) as the functional monomer (1:2, 1:3, and 1:4). Both thermal and microwave-assisted polymerization processes were employed .

Results or Outcomes: The molar ratio between the template molecule (2C-B) and functional monomer (MAA) was 1:4, utilizing a microwave-assisted polymerization process. Isotherm studies revealed a Langmuir’s maximum absorption capacity (Bmax) value of 115.6 μmol·mg −1 and Kd values of 26.7 μM for this material. An imprint factor of 4.2 was determined for this material, against the corresponding non-imprinted polymer .

Application in Nonlinear Optical Materials

Specific Scientific Field: This application falls under the field of Material Science and Optics.

Summary of the Application: 4-bromo-2-methylbenzonitrile single organic nonlinear optical crystal was prepared at room temperature by the slow evaporation method .

Methods of Application or Experimental Procedures: The grown crystal’s crystalline nature was verified, and the unit cell characteristics are provided as a = 4.08 Å, b = 6.61 Å, c = 28.93 Å, α = 90°, β = 90°, γ = 90° .

Results or Outcomes: UV–Vis optical studies show UV cutoff wavelength at 221.6 nm, and the bandgap of the grown crystal was estimated at 4.87 eV using the Taucs’ plot. Photoluminescence spectra exhibited violet and red emissions. A high dielectric constant was received at a low frequency. The TG/DTA curve shows that the grown crystal was stable up to 125.59 °C .

Application in Behavioral and Neurochemical Studies

Specific Scientific Field: This application falls under the field of Psychopharmacology and Behavioral Neuroscience.

Summary of the Application: The behavioral, neurochemical, and pharmaco-EEG profiles of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats were examined .

Methods of Application or Experimental Procedures: The study involved the analysis of locomotor effects, prepulse inhibition (PPI) of acoustic startle reaction (ASR), dopamine and its metabolite levels in nucleus accumbens (NAc), EEG power spectra and coherence in freely moving rats .

Results or Outcomes: 2C-B had a biphasic effect on locomotion with initial inhibitory followed by excitatory effect. Both drugs induced deficits in the PPI; however they had opposite effects on ASR. 2C-B increased dopamine but decreased 3,4-dihydroxyphenylacetic acid (DOPAC) in the NAc .

Application in Synthesis of Molecularly Imprinted Polymers

Specific Scientific Field: This application falls under the field of Material Science and Chemical Engineering.

Summary of the Application: The study aimed to create a material with selective recognition of 2C-B by synthesizing a series of molecularly imprinted polymers (MIP) using 2C-B as the template and varying ratios of methacrylic acid (MAA) as the functional monomer .

Methods of Application or Experimental Procedures: Both thermal and microwave-assisted polymerization processes were employed. The molar ratio between the template molecule (2C-B) and functional monomer (MAA) was 1:4, utilizing a microwave-assisted polymerization process .

Results or Outcomes: Isotherm studies revealed a Langmuir’s maximum absorption capacity (Bmax) value of 115.6 μmol·mg −1 and Kd values of 26.7 μM for this material. An imprint factor of 4.2 was determined for this material, against the corresponding non-imprinted polymer .

4-Bromo-2,5-dimethylbenzonitrile is an organic compound characterized by the presence of a bromine atom and a nitrile group attached to a dimethyl-substituted benzene ring. Its chemical formula is , with a molecular weight of 210.07 g/mol. This compound is cataloged under the CAS number 292037-85-5 and is recognized for its reactivity due to the functional groups it contains, making it valuable in various synthetic applications and research fields.

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

- Oxidation Reactions: The methyl groups attached to the aromatic ring can be oxidized to form corresponding carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction Reactions: The nitrile group can be reduced to form amines, typically using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

These reactions allow for the formation of various substituted benzonitriles, including 4-bromo-2,5-dimethylbenzoic acid and 4-bromo-2,5-dimethylbenzylamine, which are important intermediates in organic synthesis.

The synthesis of 4-Bromo-2,5-dimethylbenzonitrile can be achieved through several methods:

- Electrophilic Aromatic Substitution: A common method involves the bromination of 2,5-dimethylbenzonitrile using bromine in the presence of a catalyst such as iron(III) bromide. This reaction is typically conducted under controlled temperature conditions to ensure selective bromination at the desired position.

- Industrial Production: In industrial settings, large-scale production often employs continuous flow reactors and automated control systems to optimize yield and purity. The compound is purified through techniques such as recrystallization or distillation.

4-Bromo-2,5-dimethylbenzonitrile finds applications across various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Medicinal Chemistry: The compound is utilized in developing pharmaceutical compounds targeting specific receptors or enzymes.

- Material Science: It is employed in synthesizing polymers and advanced materials due to its unique chemical properties.

- Biological Studies: Investigated for potential biological activities and interactions with biomolecules.

Interaction studies involving 4-Bromo-2,5-dimethylbenzonitrile primarily focus on its reactivity with other chemical species. These studies are crucial for understanding its role in synthetic pathways and potential biological implications. For instance, its nitrile group may form hydrogen bonds with biological targets while the bromine atom could participate in halogen bonding, enhancing binding strength.

Several compounds share structural similarities with 4-Bromo-2,5-dimethylbenzonitrile. Here are some notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 4-Bromo-3,5-dimethylbenzonitrile | C₉H₈BrN | Different substitution pattern; used in similar applications |

| 4-Bromo-2,6-dimethylbenzonitrile | C₉H₈BrN | Unique substitution pattern affecting reactivity |

| 3,5-Dimethylbenzonitrile | C₉H₉N | Lacks bromine substituent; different reactivity |

| 2-Bromo-5-methylbenzonitrile | C₉H₈BrN | Similar nitrile functionality; different substitution pattern |

| 4-Chloro-2,6-dimethylbenzonitrile | C₉H₈ClN | Chlorine instead of bromine; exhibits different reactivity |

The uniqueness of 4-Bromo-2,5-dimethylbenzonitrile lies in its specific combination of functional groups along with the dimethyl substitutions on the benzene ring. This configuration provides distinct reactivity patterns not observed in other similar compounds, making it valuable for targeted synthetic applications and research studies where other compounds may not be suitable.